molecular formula C₁₁H₁₂N₄O₈S₂ B1145340 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A CAS No. 171628-01-6

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A

Cat. No. B1145340
M. Wt: 392.36
InChI Key:
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Description

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A, also known as 3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A, is a useful research compound. Its molecular formula is C₁₁H₁₂N₄O₈S₂ and its molecular weight is 392.36. The purity is usually 95%.
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Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for compound '3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A' involves the reaction of 2-thiophenecarboxylic acid with a series of reagents to introduce the desired functional groups.

Starting Materials
2-thiophenecarboxylic acid, Acetic anhydride, Ammonium hydroxide, Sulfuric acid, Sodium nitrite, Sodium nitrate, Sodium hydroxide, Hydrochloric acid, Sodium bicarbonate, N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, N-hydroxysuccinimide, Acetylamide, Triethylamine, Chloroform, Ethyl acetate, Methanol, Wate

Reaction
Step 1: 2-thiophenecarboxylic acid is reacted with acetic anhydride and ammonium hydroxide to form the corresponding amide., Step 2: The amide is then treated with sulfuric acid and sodium nitrite to form the corresponding diazonium salt., Step 3: The diazonium salt is then reacted with sodium nitrate and sodium hydroxide to form the corresponding nitro compound., Step 4: The nitro compound is reduced with hydrogen gas and palladium on carbon to form the corresponding amine., Step 5: The amine is then reacted with acetic anhydride and hydrochloric acid to form the corresponding acetylated amine., Step 6: The acetylated amine is then treated with sodium bicarbonate to form the corresponding carboxylic acid., Step 7: The carboxylic acid is then reacted with N,N-dimethylformamide, N,N'-dicyclohexylcarbodiimide, and N-hydroxysuccinimide to form the corresponding activated ester., Step 8: The activated ester is then reacted with the amine group of the thiophene ring to form the desired compound., Step 9: The product is purified by column chromatography using a mixture of chloroform and ethyl acetate as the eluent., Step 10: The purified product is then dried under vacuum and characterized by various spectroscopic techniques.

properties

CAS RN

171628-01-6

Product Name

3-[[[[[[[(Acetylamino)carbonyl]amino]carbonyl]amino]carbonyl]amino]sulfonyl]-2-thiophenecarboxylic A

Molecular Formula

C₁₁H₁₂N₄O₈S₂

Molecular Weight

392.36

synonyms

Methyl 3-(N-(((acetylcarbamoyl)carbamoyl)carbamoyl)sulfamoyl)thiophene-2-carboxylate;  Impurity of Thiophanate-methyl

Origin of Product

United States

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